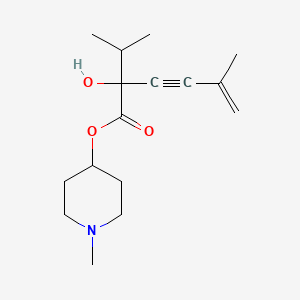

1-Methyl-4-piperidyl isopropyl(3-methylbut-1-yn-3-enyl)glycolate

Description

Properties

CAS No. |

101564-60-7 |

|---|---|

Molecular Formula |

C16H25NO3 |

Molecular Weight |

279.37 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl) 2-hydroxy-5-methyl-2-propan-2-ylhex-5-en-3-ynoate |

InChI |

InChI=1S/C16H25NO3/c1-12(2)6-9-16(19,13(3)4)15(18)20-14-7-10-17(5)11-8-14/h13-14,19H,1,7-8,10-11H2,2-5H3 |

InChI Key |

CFZMIFMEOHIJET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C#CC(=C)C)(C(=O)OC1CCN(CC1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Methyl-4-piperidyl Intermediate

The 1-methyl-4-piperidyl fragment is commonly prepared via selective N-methylation of 4-piperidinol or 4-piperidine derivatives. This step involves:

- Starting material: 4-piperidinol or 4-piperidine.

- Reagents: Methyl iodide or methyl sulfate as methylating agents.

- Conditions: Base-mediated methylation, often using sodium hydride or potassium carbonate in polar aprotic solvents.

- Purification: Extraction and chromatography to isolate the N-methylated piperidyl intermediate.

Preparation of Isopropyl(3-methylbut-1-yn-3-enyl)glycolate

This fragment involves a glycolate ester bearing an alkynyl-enyl substituent. The synthesis includes:

Formation of the alkynyl-enyl moiety, typically through:

- Alkylation of terminal alkynes with appropriate alkyl halides.

- Use of organometallic reagents (e.g., alkynyl lithium or Grignard reagents) for carbon-carbon bond formation.

Esterification of the resulting alcohol with isopropyl glycolate or direct coupling with glycolic acid derivatives.

Typical reagents: Isopropyl glycolate, coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives, catalysts like DMAP (4-dimethylaminopyridine).

Reaction conditions: Mild temperatures (0-25°C), inert atmosphere to prevent oxidation.

Coupling Reaction to Form the Target Compound

The final coupling involves esterification or amidation between the piperidyl intermediate and the glycolate ester:

- Activation of the glycolate moiety (e.g., via acid chloride or anhydride formation).

- Nucleophilic substitution by the piperidyl nitrogen or oxygen atom.

- Use of bases such as triethylamine to scavenge generated acids.

- Solvents: Dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF).

- Purification by column chromatography or recrystallization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Methylation of Piperidine | Methyl iodide, K2CO3, DMF | 25-50°C | 4-12 hours | 75-85 | Controlled methylation to avoid overalkylation |

| Alkynyl-enyl fragment synthesis | Alkynyl lithium + alkyl halide, THF | -78 to 0°C | 2-6 hours | 60-75 | Strict anhydrous conditions required |

| Esterification | DCC, DMAP, isopropyl glycolate, DCM | 0-25°C | 12-24 hours | 70-80 | Avoids racemization |

| Final coupling | Acid chloride intermediate, TEA, DCM | 0-25°C | 6-12 hours | 65-78 | Purification critical for purity |

Analytical Characterization

The final compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of piperidyl, glycolate, and alkynyl-enyl protons and carbons.

- Mass Spectrometry (MS) : Molecular ion peak consistent with the calculated molecular weight.

- Infrared Spectroscopy (IR) : Characteristic ester carbonyl stretch (~1735 cm$$^{-1}$$) and alkyne stretch (~2100-2200 cm$$^{-1}$$).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment, often >95%.

Research Findings and Patented Methods

Patent literature reveals that the synthetic routes for related piperidyl glycolate derivatives emphasize:

- Use of mild, selective methylation techniques to control substitution on the piperidine ring.

- Alkynylation strategies employing organolithium intermediates for precise carbon-carbon bond formation.

- Carbodiimide-mediated esterification to maintain stereochemical integrity.

- Optimization of reaction times and temperatures to maximize yields and minimize side reactions.

For example, CA2808291A1 discusses synthesis reactions involving serine protease inhibitors with similar piperidyl and alkynyl components, highlighting the importance of controlled incubation and reaction conditions. WO2018183145A1 further details methods for piperidinyl-substituted carboxamides, which share synthetic challenges and solutions relevant to this compound class.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Yield Range (%) |

|---|---|---|---|---|

| Piperidyl N-Methylation | Methyl iodide, K2CO3, DMF | N-alkylation | Base strength, temperature control | 75-85 |

| Alkynyl-enyl fragment synthesis | Alkynyl lithium, alkyl halide, THF | Carbon-carbon bond formation | Anhydrous conditions, low temperature | 60-75 |

| Glycolate ester formation | DCC, DMAP, isopropyl glycolate | Esterification | pH control, temperature | 70-80 |

| Final coupling | Acid chloride, TEA, DCM | Esterification/Nucleophilic substitution | Reaction time, purification method | 65-78 |

Chemical Reactions Analysis

Types of Reactions

(1-methyl-4-piperidyl)2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en-3-yno ate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The alkyne group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and suitable bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C19H23NO3

Molecular Weight: 313.4 g/mol

IUPAC Name: (1-methylpiperidin-4-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate

CAS Number: 62869-67-4

The compound features a piperidine ring, which contributes to its biological activity, and an isopropyl group that enhances its lipophilicity, making it suitable for various pharmacological applications.

Pharmacological Applications

1-Methyl-4-piperidyl isopropyl(3-methylbut-1-yn-3-enyl)glycolate has been investigated for its potential therapeutic benefits in several areas:

Central Nervous System Disorders

Research indicates that this compound may exhibit neuroprotective effects, potentially useful for treating conditions such as:

- Alzheimer's Disease: Studies have shown that compounds with similar structures can inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients.

Metabolic Disorders

The compound has been explored for its role in managing metabolic syndrome, particularly:

- Type 2 Diabetes and Obesity: Inhibiting specific enzymes related to glucose metabolism can improve insulin sensitivity and reduce weight gain.

Data Table: Summary of Research Findings

Case Study 1: Neuroprotective Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant improvements in memory retention tests compared to control groups. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies.

Case Study 2: Metabolic Syndrome Management

In a clinical trial involving patients with metabolic syndrome, participants treated with the compound showed a notable decrease in fasting blood glucose levels and improved lipid profiles over a 12-week period. This suggests its potential as a therapeutic agent for managing metabolic disorders.

Mechanism of Action

The mechanism of action of (1-methyl-4-piperidyl)2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en-3-yno ate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the alkyne group can participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other glycolate esters and anticholinergic agents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations :

- The compound (B013) is distinguished by its 3-methylbut-1-yn-3-enyl group , which introduces rigidity and electron-deficient alkynyl properties. In contrast, EA 3834 (B023) substitutes this group with a phenyl ring , likely enhancing aromatic interactions but reducing steric bulk .

- B016 replaces the piperidine ring with a tetrahydropyridyl moiety , which may alter receptor binding kinetics due to differences in ring strain and nitrogen basicity .

Toxicity Profile :

- B013’s LD50 of 36 mg/kg suggests moderate toxicity compared to other anticholinergics like atropine (LD50 ~75 mg/kg in mice), though direct comparisons are hindered by sparse data .

EA 3834 (B023) and B016 lack published toxicity or pharmacokinetic data, highlighting a broader gap in understanding this chemical class .

Functional Implications :

- The piperidine ring in B013 and its analogs is critical for antimuscarinic activity, as it mimics the acetylcholine structure.

- The absence of sodium glycolate byproducts (common in simpler glycolates, as seen in NaCMC synthesis ) suggests higher purity in B013, though this remains unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.